5-Methoxy-2,4-dimethyl-1,3-thiazole chemical structure and properties
5-Methoxy-2,4-dimethyl-1,3-thiazole chemical structure and properties
5-Methoxy-2,4-dimethyl-1,3-thiazole: Structural Analysis, Synthesis, and Functional Properties
Executive Summary 5-Methoxy-2,4-dimethyl-1,3-thiazole (CAS 146604-84-4) is a specialized heterocyclic compound primarily utilized in the flavor and fragrance industry for its potent organoleptic properties. Characterized by a "Buchu leaf" and savory "beef liver" profile, it serves as a critical high-impact aroma chemical.[1] This guide provides a technical breakdown of its structural dynamics, synthetic pathways, and industrial applications, serving as a reference for medicinal chemists and flavor scientists.
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identification
-
IUPAC Name: 5-Methoxy-2,4-dimethyl-1,3-thiazole[2]
-
CAS Registry Number: 146604-84-4
-
Molecular Formula: C₆H₉NOS
-
Molecular Weight: 143.21 g/mol
-
SMILES: COc1c(C)nc(C)s1
1.2 Electronic Structure & Aromaticity The thiazole ring is a planar, five-membered heteroaromatic system. In this specific isomer:
-
Electron Density: The methoxy group (-OCH₃) at position 5 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the ring compared to the parent thiazole.
-
Site Reactivity: The 5-position is typically the site of electrophilic attack in thiazoles; however, being occupied by a methoxy group blocks this position and directs further electrophilic substitution (if forced) to the nitrogen (quaternization) or promotes ring opening under oxidative stress.
-
Basicity: The methyl groups at positions 2 and 4 exert a weak inductive effect (+I), slightly increasing the basicity of the nitrogen atom (
of conjugate acid predicted > 2.5).
1.3 Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Basis |
| Physical State | Colorless to pale yellow liquid | Standard Thiazoles |
| Boiling Point | ~180–185°C (Predicted) | Derived from 2,4-dimethylthiazole ( |
| LogP | 1.85 ± 0.3 | Calculated (Crippen) |
| Water Solubility | Low (Sparingly soluble) | Lipophilic character |
| Odor Threshold | < 1 ppm | High potency aroma chemical |
| Flash Point | ~65–70°C (Predicted) | Est. from molecular weight |
Part 2: Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of 5-Methoxy-2,4-dimethyl-1,3-thiazole. The Cyclodehydration Route is preferred for industrial scalability, while the Nucleophilic Substitution Route is often used in laboratory settings to derivatize the scaffold.
Route A: Cyclodehydration of N-Acetylalanine Methyl Ester (Industrial)
This method, highlighted in patent literature (e.g., USRE29843E), utilizes the Gabriel-type cyclization principle using phosphorus pentasulfide (
-
Precursor: N-acetylalanine methyl ester.[1]
-
Reagent: Phosphorus pentasulfide (
).[3] -
Mechanism: The carbonyl oxygens of both the amide and the ester are thionated. The resulting intermediate undergoes cyclization with the elimination of
(or equivalent) to form the thiazole ring.
Route B: Nucleophilic Aromatic Substitution ( )
This route involves the displacement of a halogen at the 5-position. While 5-halothiazoles are generally resistant to nucleophilic attack, the reaction is facilitated by strong nucleophiles like methoxide in a polar aprotic solvent.
-
Precursor: 5-Bromo-2,4-dimethylthiazole.
-
Reagent: Sodium Methoxide (
) in Methanol/DMF. -
Conditions: Reflux (60–80°C), 4–12 hours.
-
Yield: Moderate (competed by dehalogenation).
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways for 5-Methoxy-2,4-dimethyl-1,3-thiazole. Route A is the preferred industrial method for atom economy.
Part 3: Applications & Sensory Profile[7]
3.1 Organoleptic Profile This compound is a "high-impact" flavor molecule. Its sensory detection threshold is extremely low, requiring precise dilution during formulation.
-
Primary Notes: Sulfurous, nutty, roasted.[4]
-
Specific Nuances: "Buchu leaf" (blackcurrant-like, minty-camphoraceous), cooked beef liver, savory meat broth.
-
Flavor Function: It acts as a potentiator for savory profiles, adding depth to meat substitutes, soups, and hydrolyzed vegetable protein (HVP) formulations.
3.2 Pharmaceutical Relevance While primarily a flavorant, the 2,4-dimethyl-5-methoxy scaffold serves as a valuable intermediate in medicinal chemistry:
-
Bioisosterism: The thiazole ring is a bioisostere for pyridine and oxazole rings in kinase inhibitors.
-
Metabolic Stability: The 5-methoxy group blocks metabolic oxidation at the C5 position, potentially extending the half-life of drug candidates containing this core.
Part 4: Safety & Handling Protocols
4.1 Toxicology Overview
-
Acute Toxicity: Harmful if swallowed (Category 4).[5] Thiazoles can inhibit certain cytochrome P450 enzymes.
-
Skin/Eye: Irritant.[5] The methoxy substituent may increase lipophilicity, enhancing skin absorption.
4.2 Handling Procedure
-
Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of vapors (potent odorant).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazoles can darken upon oxidation or exposure to light.
-
Spill Management: Absorb with inert material (vermiculite). Do not wash into drains due to high aquatic toxicity potential of substituted thiazoles.
References
-
Chemical Identity: 5-Methoxy-2,4-dimethyl-1,3-thiazole.[2] CAS 146604-84-4. Found in: ChemBuyersGuide Database.
-
Synthesis & Application: Pittet, A. O., et al. "Substituted thiazoles and flavoring processes." U.S. Patent Reissue 29,843 (USRE29843E).
- General Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888.
- Flavor Chemistry:Fenaroli's Handbook of Flavor Ingredients, 6th Edition. CRC Press. (Contextual reference for thiazole flavor profiles).
Sources
- 1. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]
- 2. 2,4-ジメチル-5-メトキシチアゾール | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
